(6-Methylcyclohex-3-en-1-yl)methyl 2H-chromene-3-carboxylate
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Overview
Description
(6-Methylcyclohex-3-en-1-yl)methyl 2H-chromene-3-carboxylate is an organic compound that features a unique combination of a cyclohexene ring and a chromene carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methylcyclohex-3-en-1-yl)methyl 2H-chromene-3-carboxylate typically involves the reaction of 6-methylcyclohex-3-en-1-ylmethanol with 2H-chromene-3-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate esterification.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles may be applied to minimize waste and reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
(6-Methylcyclohex-3-en-1-yl)methyl 2H-chromene-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
(6-Methylcyclohex-3-en-1-yl)methyl 2H-chromene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6-Methylcyclohex-3-en-1-yl)methyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Methylcyclohexane: A similar compound with a cyclohexane ring but lacking the chromene carboxylate group.
Cyclohexylmethane: Another related compound with a cyclohexane ring and a methyl group.
Uniqueness
(6-Methylcyclohex-3-en-1-yl)methyl 2H-chromene-3-carboxylate is unique due to the presence of both a cyclohexene ring and a chromene carboxylate group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H20O3 |
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Molecular Weight |
284.3 g/mol |
IUPAC Name |
(6-methylcyclohex-3-en-1-yl)methyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C18H20O3/c1-13-6-2-3-8-15(13)11-21-18(19)16-10-14-7-4-5-9-17(14)20-12-16/h2-5,7,9-10,13,15H,6,8,11-12H2,1H3 |
InChI Key |
XWDMDBYVBPFLIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC=CCC1COC(=O)C2=CC3=CC=CC=C3OC2 |
Origin of Product |
United States |
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